REACTION_CXSMILES
|
C([O:5][C:6](=[O:18])[CH2:7][CH2:8][C:9]1[CH:14]=[C:13]([F:15])[C:12]([CH3:16])=[C:11]([F:17])[CH:10]=1)CCC.[OH-].[Na+]>CO.O>[F:15][C:13]1[CH:14]=[C:9]([CH2:8][CH2:7][C:6]([OH:18])=[O:5])[CH:10]=[C:11]([F:17])[C:12]=1[CH3:16] |f:1.2|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting solution was further stirred at rt for 1 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
MeOH was then removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
Water (25 ml) was added
|
Type
|
ADDITION
|
Details
|
DCM (150 ml) was added
|
Type
|
STIRRING
|
Details
|
the layers were shaken
|
Type
|
CUSTOM
|
Details
|
separated
|
Type
|
EXTRACTION
|
Details
|
The aq. layer was further extracted with DCM (50 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The mixed organic layers were dried over anh. MgSO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C=C(C=C(C1C)F)CCC(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |